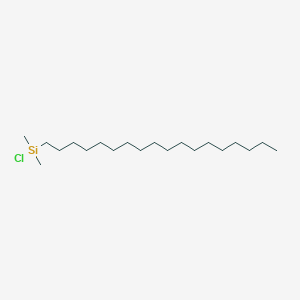

Chlorodimethyloctadecylsilane

Beschreibung

The exact mass of the compound Chloro(dimethyl)octadecylsilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

chloro-dimethyl-octadecylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGREZWGCWVAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066394 | |

| Record name | Silane, chlorodimethyloctadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18643-08-8 | |

| Record name | Octadecyldimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethyloctadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethyloctadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethyloctadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyloctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorodimethyloctadecylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH5E2W2ASN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodimethyloctadecylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodimethyloctadecylsilane (CDMOS) is a versatile organosilicon compound widely utilized across various scientific disciplines, including materials science, analytical chemistry, and biotechnology. Its unique molecular structure, featuring a long hydrophobic octadecyl chain and a reactive chlorosilyl group, enables the tailored modification of surfaces to impart hydrophobicity, improve lubrication, and enhance biocompatibility. This technical guide provides a comprehensive overview of the physicochemical properties of CDMOS, detailed experimental protocols for its synthesis and application, and a discussion of its role in advanced research and development.

Physicochemical Properties

This compound is a waxy solid at room temperature, characterized by its long alkyl chain attached to a silicon atom, which is further bonded to two methyl groups and a chlorine atom. This structure confers its notable hydrophobic and organophilic properties. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₄₃ClSi[1] |

| Molecular Weight | 347.09 g/mol [1] |

| CAS Number | 18643-08-8[1] |

| Appearance | White solid[1] |

| Melting Point | 28-30 °C[1] |

| Boiling Point | 145-155 °C at 0.005 mmHg[1] |

| Density | 0.86 g/mL at 20 °C[2] |

| Refractive Index (n²⁰/D) | 1.459[3] |

| Flash Point | 114 °C (237.2 °F) - Pensky-Martens closed cup[1] |

| Solubility | Soluble in anhydrous organic solvents (e.g., toluene, hexane). Reacts with water and other protic solvents.[4] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound, with the choice of method often depending on the available starting materials and desired scale of production. The three primary methods are Grignard reaction, direct chlorination, and hydrosilylation.

Grignard Reaction

This method involves the reaction of a Grignard reagent derived from an 18-carbon alkyl halide with dichlorodimethylsilane.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromooctadecane (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with gentle stirring.

-

The reaction is initiated by gentle heating and then maintained at a gentle reflux until all the magnesium has been consumed.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add dichlorodimethylsilane (1.1 equivalents) dropwise to the Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

Direct Chlorination

This process involves the direct reaction of octadecyldimethylsilane with a chlorinating agent.

Experimental Protocol: Synthesis via Direct Chlorination

-

Reaction Setup:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HCl, place octadecyldimethylsilane (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride.

-

Protect the reaction from light to prevent radical side reactions.

-

-

Chlorination:

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent to the silane solution at room temperature with stirring.

-

Alternatively, bubble chlorine gas (Cl₂) through the solution, carefully monitoring the reaction progress by GC analysis.

-

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent and any excess chlorinating agent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

-

Hydrosilylation

This method involves the addition of chlorodimethylsilane to 1-octadecene in the presence of a platinum catalyst.

Experimental Protocol: Synthesis via Hydrosilylation

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-octadecene (1 equivalent) and a catalytic amount of a platinum catalyst, such as Karstedt's catalyst or Speier's catalyst (typically 10-50 ppm).

-

Add anhydrous toluene as a solvent.

-

-

Hydrosilylation Reaction:

-

Slowly add chlorodimethylsilane (1.1 equivalents) to the reaction mixture at room temperature with vigorous stirring.

-

The reaction is often exothermic, and the temperature may need to be controlled with a water bath.

-

Monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch at ~2100 cm⁻¹) or GC analysis.

-

-

Work-up and Purification:

-

Once the reaction is complete, the catalyst can be removed by filtration through a short pad of silica gel or activated carbon.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

-

Applications and Experimental Protocols

The primary utility of this compound lies in its ability to functionalize surfaces containing hydroxyl groups, such as silica, glass, and metal oxides.[4] This surface modification imparts a hydrophobic character to the substrate.

Surface Modification and Self-Assembled Monolayers (SAMs)

CDMOS is widely used to create hydrophobic surfaces by forming self-assembled monolayers (SAMs). The chlorosilyl group reacts with surface hydroxyls to form stable siloxane bonds.

Experimental Protocol: Preparation of a Hydrophobic Surface on Glass

-

Substrate Cleaning:

-

Thoroughly clean the glass substrate by sonicating in a sequence of solvents: acetone, ethanol, and deionized water (15 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface hydroxyl groups by treating the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate extensively with deionized water and dry with nitrogen.

-

-

Silanization:

-

Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.

-

Immerse the cleaned and activated glass substrate in the silane solution under an inert atmosphere for 2-12 hours.

-

The reaction can be accelerated by gentle heating (e.g., 60 °C).

-

-

Post-Treatment:

-

Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

-

Cure the monolayer by baking the substrate in an oven at 110-120 °C for 30-60 minutes.

-

The resulting surface should be highly hydrophobic, as can be confirmed by measuring the water contact angle.

-

Preparation of C18 Stationary Phase for HPLC

CDMOS is a key reagent in the preparation of reversed-phase chromatography media, where the octadecyl groups are covalently bonded to a silica support.

Experimental Protocol: Preparation of a C18 Bonded Silica Gel

-

Silica Gel Activation:

-

Activate silica gel (e.g., 10 µm particle size, 100 Å pore size) by heating at 150-200 °C under vacuum for 4-6 hours to remove adsorbed water.

-

Cool the silica gel to room temperature under an inert atmosphere.

-

-

Bonding Reaction:

-

Suspend the activated silica gel in a high-boiling point anhydrous solvent like toluene or xylene in a round-bottom flask.

-

Add this compound (an excess based on the surface area and hydroxyl group concentration of the silica) and a base catalyst such as pyridine or triethylamine to the suspension.

-

Reflux the mixture with stirring under an inert atmosphere for 12-24 hours.

-

-

End-capping and Washing:

-

After the initial bonding reaction, unreacted silanol groups can be "end-capped" to improve the inertness of the stationary phase.

-

Cool the reaction mixture and add a smaller, more reactive silanizing agent like trimethylchlorosilane.

-

Continue to reflux for another 2-4 hours.

-

Filter the modified silica gel and wash sequentially with toluene, methanol, and acetone to remove unreacted reagents and byproducts.

-

Dry the C18 bonded silica gel under vacuum.

-

Silylation Agent in Gas Chromatography (GC)

This compound can be used as a derivatizing agent in GC to increase the volatility and thermal stability of analytes containing active hydrogen atoms, such as long-chain fatty acids or alcohols. The long alkyl chain of the silylating agent can also be used to introduce a specific retention behavior.

Experimental Protocol: Derivatization of a Long-Chain Fatty Acid

-

Sample Preparation:

-

Dissolve a known amount of the fatty acid sample in an anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or DMF) in a reaction vial.

-

-

Derivatization Reaction:

-

Add an excess of this compound to the sample solution.

-

Add a catalyst, such as triethylamine or imidazole, to scavenge the HCl byproduct.

-

Seal the vial and heat at 60-80 °C for 30-60 minutes.

-

-

Analysis:

-

Cool the reaction mixture to room temperature.

-

The derivatized sample can be directly injected into the GC-MS system for analysis. The resulting silyl ester will be more volatile and less polar than the parent fatty acid.

-

Safety and Handling

This compound is a corrosive substance that reacts with moisture to release hydrochloric acid.[5] It can cause severe skin burns and eye damage.[5] It is also a respiratory irritant.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound is a valuable and versatile chemical for surface modification and derivatization. Its ability to form robust, hydrophobic monolayers makes it indispensable in fields ranging from chromatography to microelectronics and biomaterials. The experimental protocols provided in this guide offer a starting point for researchers to utilize the unique properties of this compound in their work. As with all chemical procedures, appropriate safety precautions must be strictly followed.

References

An In-depth Technical Guide to Chlorodimethyloctadecylsilane: Chemical Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodimethyloctadecylsilane (C20H43ClSi) is a prominent organosilane compound widely utilized in surface modification and derivatization applications. Its unique molecular structure, featuring a long hydrophobic octadecyl chain and a reactive chlorosilyl group, enables the formation of robust, low-energy surfaces on a variety of substrates. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and key applications of this compound, with a focus on its role in the development of functionalized materials. Detailed experimental protocols for surface modification are provided, along with a summary of its physicochemical properties.

Chemical Structure and Properties

This compound is an organosilicon compound characterized by a central silicon atom covalently bonded to a chlorine atom, two methyl groups, and a long C18 alkyl chain (octadecyl group).[1] This amphiphilic structure is the foundation of its functionality; the long octadecyl chain confers a significant hydrophobic (water-repellent) and organophilic (oil-attracting) nature to the molecule, while the reactive chloro-dimethyl-silyl group serves as the anchor for covalent attachment to surfaces.[1]

The systematic IUPAC name for this compound is chloro-dimethyl-octadecylsilane. It is also commonly referred to by synonyms such as octadecyldimethylchlorosilane and dimethyloctadecylchlorosilane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₃ClSi | [1] |

| Molecular Weight | 347.10 g/mol | [1] |

| CAS Number | 18643-08-8 | [1] |

| Appearance | White to off-white solid or crystalline powder | [1] |

| Melting Point | 28-30 °C | [1] |

| Boiling Point | 145-155 °C at 0.005 mmHg | [1] |

| Density | Approximately 0.86 g/mL at 20 °C | |

| Solubility | Soluble in anhydrous organic solvents such as toluene, chloroform, and hexane. Reacts with protic solvents like water and alcohols. |

Reactivity and Mechanism of Action

The primary utility of this compound lies in the high reactivity of its silicon-chlorine (Si-Cl) bond. This bond is susceptible to nucleophilic attack, leading to two principal reaction pathways: hydrolysis and silylation. These reactions are fundamental to its application in surface modification.

Hydrolysis

In the presence of water, even trace amounts of moisture, the Si-Cl bond readily undergoes hydrolysis to form octadecyldimethylsilanol (a silanol) and hydrochloric acid (HCl) as a byproduct.

Reaction: (CH₃)₂Si(Cl)C₁₈H₃₇ + H₂O → (CH₃)₂Si(OH)C₁₈H₃₇ + HCl

The resulting silanol is a reactive intermediate that can participate in further condensation reactions.

Silylation and Surface Modification

The cornerstone of this compound's application is its ability to covalently bond to surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and metal oxides. This process, known as silylation, proceeds via a condensation reaction between the silanol intermediate (formed from hydrolysis) and the surface hydroxyl groups, resulting in the formation of a stable siloxane (Si-O-Si) bond.[1]

This covalent linkage durably attaches the hydrophobic octadecyl chains to the substrate, effectively transforming a polar, high-energy surface into a non-polar, low-energy surface. The workflow for this surface modification is depicted below.

The result of this modification is a dramatic increase in the water contact angle, a key indicator of hydrophobicity. Untreated glass or silica surfaces typically exhibit water contact angles of 30-40°, which can increase to 100-120° after treatment with this compound.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of a Hydrophobic Coating on Glass Slides

This protocol describes the procedure for creating a water-repellent coating on standard glass microscope slides.

Materials:

-

Glass microscope slides

-

This compound

-

Anhydrous toluene

-

Acetone

-

Ethanol

-

Deionized water

-

Nitrogen gas stream

-

Oven

-

Glass staining jars or beakers with loose-fitting lids

-

Fume hood

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonicating them in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

-

Rinse the slides extensively with deionized water after the final sonication.

-

Dry the slides in an oven at 110-120 °C for at least 1 hour to ensure a fully hydroxylated and dry surface.

-

Allow the slides to cool to room temperature in a desiccator.

-

-

Preparation of Silylation Solution:

-

In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The exact concentration can be adjusted based on the desired surface coverage and reaction time.

-

-

Silylation Reaction:

-

Immerse the cleaned and dried glass slides in the silylation solution in a glass staining jar or beaker.

-

Loosely cover the container to minimize exposure to atmospheric moisture while allowing the HCl byproduct to escape.

-

Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can be applied to ensure uniform coating.

-

-

Post-Reaction Treatment:

-

Remove the slides from the silylation solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted silane.

-

Further rinse the slides with ethanol to remove the toluene.

-

Dry the slides under a gentle stream of nitrogen gas.

-

Cure the slides in an oven at 100-110 °C for 30-60 minutes to promote the formation of a stable siloxane network.

-

-

Storage:

-

Store the hydrophobic glass slides in a clean, dry environment.

-

Formation of a Self-Assembled Monolayer (SAM) on a Silica Substrate

This protocol details the formation of a more ordered molecular layer of this compound on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafers with a native oxide layer

-

This compound

-

Anhydrous hexadecane or toluene

-

Chloroform

-

Methanol

-

Sulfuric acid

-

Hydrogen peroxide (30%)

-

Deionized water

-

Nitrogen gas stream

-

Spin coater (optional)

-

Vacuum oven

Procedure:

-

Substrate Cleaning and Hydroxylation (Piranha Solution - EXTREME CAUTION ):

-

Under a fume hood and with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield), prepare a piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid. The solution is highly exothermic and corrosive.

-

Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic residues and generate a high density of surface hydroxyl groups.

-

Carefully remove the wafers and rinse them extensively with deionized water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Preparation of Silylation Solution:

-

Prepare a dilute solution (e.g., 1 mM) of this compound in an anhydrous solvent such as hexadecane or toluene.

-

-

SAM Formation:

-

Immerse the cleaned and hydroxylated silicon wafers in the silylation solution.

-

The self-assembly process can take several hours to a full day, depending on the desired ordering and density of the monolayer. The container should be sealed to prevent contamination from atmospheric moisture.

-

-

Rinsing and Annealing:

-

Remove the wafers from the solution and rinse sequentially with chloroform and methanol to remove physisorbed molecules.

-

Dry the wafers with a nitrogen stream.

-

Anneal the wafers in a vacuum oven at 120 °C for 1-2 hours to remove any residual solvent and to stabilize the monolayer.

-

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound in surface modification.

Table 1: Surface Wettability after Modification

| Substrate | Treatment | Water Contact Angle (°) |

| Glass/Silica | Untreated | 20 - 40 |

| Glass/Silica | This compound | 100 - 120[1] |

Table 2: Thermal Stability of Silane-Modified Surfaces

| Silane Type | Substrate | Onset of Decomposition (°C) |

| Octadecyltrichlorosilane (OTS) | Planar Silica | ~250[2] |

| Octadecyltrichlorosilane (OTS) | Curved Silica | ~350[2] |

Note: Data for the closely related octadecyltrichlorosilane is provided as an indicator of the thermal stability of long-chain alkylsilane monolayers.

Factors Influencing Monolayer Quality

The quality of the self-assembled monolayer formed by this compound is influenced by several experimental parameters. Understanding these factors is crucial for achieving reproducible and high-quality surface coatings.

Applications

The ability of this compound to create robust hydrophobic and organophilic surfaces lends it to a wide range of applications in research and industry:

-

Chromatography: It is extensively used to prepare the stationary phase for reversed-phase high-performance liquid chromatography (RP-HPLC). The octadecyl chains provide a non-polar environment for the separation of hydrophobic analytes.

-

Surface Protection: It is used to create water-repellent coatings on various materials, including glass, ceramics, and even textiles, to protect against moisture.

-

Biotechnology and Drug Delivery: Modified surfaces can be used to control protein adsorption and cell adhesion. In drug delivery, it can be used to modify the surface of nanoparticles to enhance their stability and control their interaction with biological systems.

-

Microelectronics: It can be used to create hydrophobic passivation layers on semiconductor devices.

-

Nanotechnology: It is employed in the functionalization of nanoparticles and in the creation of self-assembled monolayers for various sensing and electronic applications.

Conclusion

This compound is a versatile and powerful reagent for surface modification. Its straightforward reactivity, coupled with the significant change in surface properties it imparts, makes it an invaluable tool for researchers and scientists across numerous disciplines. By carefully controlling the experimental conditions, it is possible to create highly uniform and stable hydrophobic surfaces tailored for a wide array of advanced applications.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Chlorodimethyloctadecylsilane

For Researchers, Scientists, and Drug Development Professionals

Chlorodimethyloctadecylsilane, a versatile silylating agent, is a cornerstone in the surface modification of materials and the synthesis of complex molecules. Its utility in creating hydrophobic surfaces and in chromatographic applications makes it an invaluable tool in research and development.[1][2][3] However, its reactive nature necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, offering detailed information for laboratory and manufacturing settings.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, primarily due to its corrosive nature and reactivity with moisture.[2][4] The primary hazards are summarized in the table below.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[4][5] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[4][6] |

This table summarizes the primary hazard classifications for this compound based on available Safety Data Sheets.

The primary danger stems from its rapid reaction with water, including moisture in the air or on skin, to produce hydrochloric acid (HCl), which is corrosive.[1][2]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₃ClSi | [2] |

| Molecular Weight | 347.09 g/mol | [2][6] |

| Appearance | Solid | [6] |

| Melting Point | 28-30 °C (lit.) | [6] |

| Boiling Point | 145-155 °C / 0.005 mmHg (lit.) | [6] |

| Flash Point | 114 °C (237.2 °F) - Pensky-Martens closed cup | [6] |

| Solubility | Reacts with water. | [1][2] |

This table presents key physical and chemical properties of this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensure the safety of personnel and the integrity of the compound.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[5][7]

-

Moisture Control: This compound is highly sensitive to moisture.[7] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry equipment and solvents.[7]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[5][7]

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[5] Ensure proper glove removal technique to avoid skin contact.[7]

-

Body Protection: A lab coat or chemical-resistant suit should be worn.[7]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5]

-

-

Hygiene Practices: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]

-

Incompatible Materials: Store away from water, acids, strong oxidizing agents, alcohols, amines, and bases.[4][8]

-

Conditions to Avoid: Avoid exposure to moist air or water.[4] Keep away from heat, sparks, and open flames.[8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][7] |

This table outlines the immediate first-aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Note that water should be used with caution as it reacts with the substance.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, silicon dioxide, and hydrogen chloride gas.[4][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation.[7] Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder) and place it in a suitable, closed container for disposal.[7][10] Do not use combustible materials, such as sawdust.

Reactivity and Stability

-

Reactivity: this compound is highly reactive with water, producing hydrochloric acid.[1][2] It is also reactive with acids, strong oxidizing agents, alcohols, and amines.[4]

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry, and inert atmosphere).

-

Conditions to Avoid: Exposure to moisture, heat, flames, and sparks.[4]

Toxicological Information

Detailed toxicological studies on this compound are not extensively available in the public domain. The hazard classifications are based on the corrosive nature of the compound and its reaction products. The primary toxicological effects are:

-

Acute Effects: Causes severe burns to the skin and eyes upon contact.[4][5] Inhalation of vapors can cause respiratory tract irritation, coughing, and shortness of breath.[5] Ingestion can cause severe burns to the mouth, throat, and stomach.[5]

-

Chronic Effects: No specific data on the long-term effects of exposure to this compound is readily available. However, chronic exposure to corrosive materials can lead to permanent tissue damage.

Experimental Protocols: A General Overview

While specific experimental protocols for the toxicological assessment of this compound are not publicly available, the hazard classifications provided in Safety Data Sheets are typically derived from standardized tests. These may include:

-

Skin Corrosion/Irritation Studies: Often conducted using in vitro methods with reconstructed human epidermis (RhE) models or, historically, in vivo rabbit skin tests. These tests assess the potential of a substance to cause irreversible skin damage.

-

Eye Damage/Irritation Studies: Traditionally performed using the rabbit eye test, though in vitro alternatives are now more common. These studies evaluate the potential for a substance to cause serious eye damage.

-

Acute Inhalation Toxicity Studies: These experiments involve exposing animals, typically rats, to the substance's vapor or aerosol for a set period to determine the concentration that causes mortality (LC50) or other adverse effects.

It is important to note that due to the highly reactive and corrosive nature of this compound, some in vivo testing may be waived in favor of classification based on its chemical properties and the known hazards of its hydrolysis product, hydrochloric acid.

Visualizing Safety Workflows

To further clarify the necessary safety procedures, the following diagrams illustrate the logical flow of handling and emergency response.

Caption: A logical workflow for the safe handling of this compound.

Caption: Emergency response flowchart for exposure to this compound.

Conclusion

This compound is a chemical of significant utility in scientific research and development. However, its inherent reactivity and corrosive properties demand a high level of respect and caution. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers and professionals can safely harness the potential of this valuable compound. This guide serves as a comprehensive resource to facilitate a culture of safety in any laboratory or facility where this compound is used.

References

- 1. This compound | 18643-08-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 18643-08-8 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. gelest.com [gelest.com]

- 6. 氯(二甲基)十八烷基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. microfluidics.cnsi.ucsb.edu [microfluidics.cnsi.ucsb.edu]

- 8. fishersci.com [fishersci.com]

- 9. cfmats.com [cfmats.com]

- 10. fishersci.com [fishersci.com]

Mechanism of action of Chlorodimethyloctadecylsilane as a surface modifier

An in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanism of action of Chlorodimethyloctadecylsilane (CDMOS) as a surface modifier.

Introduction to this compound (CDMOS)

This compound (CDMOS) is an organosilicon compound extensively utilized for the chemical modification of surfaces. Its utility lies in its bifunctional nature: a reactive chlorosilyl group that can form covalent bonds with various substrates, and a long, non-polar octadecyl chain that imparts specific surface properties.[1][2] This modification is crucial in numerous fields, including chromatography, nanotechnology, and the development of biocompatible materials for medical devices and drug delivery systems.[1][3][4] By forming a stable, self-assembled monolayer (SAM), CDMOS can transform a hydrophilic surface into a highly hydrophobic and organophilic one, controlling protein adsorption, cellular adhesion, and improving the dispersion of nanoparticles.[1][2][5]

Core Mechanism of Surface Modification

The efficacy of CDMOS as a surface modifier is rooted in its ability to form robust, covalent siloxane bonds (Si-O-Substrate) with surfaces that possess hydroxyl (-OH) groups, such as glass, silica, and metal oxides.[1][6] The process, known as silylation, occurs in two primary steps: hydrolysis and condensation.

-

Hydrolysis: The process is initiated when the reactive chlorosilyl group of the CDMOS molecule is exposed to trace amounts of water, either from the atmosphere or adsorbed on the substrate surface. The silicon-chlorine bond is rapidly hydrolyzed to form a highly reactive intermediate, octadecyldimethylsilanol (R₃SiOH), and hydrochloric acid (HCl).[1][2] This reaction is very fast, with a reported half-life of less than two minutes at neutral pH.[1]

-

Condensation: The newly formed silanol is highly reactive and readily undergoes a condensation reaction. This can proceed via two pathways:

-

Surface Reaction: The silanol group reacts with a hydroxyl group on the substrate surface, forming a stable, covalent siloxane bond (Si-O-Si) and eliminating a water molecule. This anchors the dimethyloctadecylsilyl group to the surface.[1][7][8]

-

Intermolecular Condensation: Two silanol molecules can react with each other, forming a disiloxane bond (Si-O-Si) and eliminating water. This process can lead to the formation of oligomers or a cross-linked polysiloxane network on the surface.[1][2]

-

The long, hydrophobic octadecyl chains orient themselves away from the polar surface, creating a dense, non-polar, low-energy layer that imparts water-repellent characteristics.[1][2]

References

- 1. This compound | 18643-08-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 18643-08-8 [smolecule.com]

- 3. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethyloctadecylsilane (ODS), an organosilane compound with the chemical formula C20H43ClSi, is a versatile and widely utilized reagent in various scientific and industrial research fields. Its unique molecular structure, featuring a reactive chlorosilyl group and a long, hydrophobic octadecyl (C18) alkyl chain, allows for the covalent modification of surfaces, rendering them non-polar. This fundamental property underpins its primary applications in chromatography, surface science, drug delivery, and biosensor technology. This technical guide provides a comprehensive overview of the core research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their practical applications.

Reversed-Phase Chromatography

The most prominent application of this compound is in the preparation of stationary phases for reversed-phase high-performance liquid chromatography (RP-HPLC). The silane is chemically bonded to a silica support, creating a C18-functionalized stationary phase, which is the most widely used type in RP-HPLC for separating a broad range of analytes based on their hydrophobicity.[1]

Experimental Protocol: Preparation and Packing of a C18 HPLC Column

This protocol outlines the slurry packing method for preparing a C18 HPLC column.

Materials:

-

Bare silica gel (e.g., 5 µm particle size, 100 Å pore size)

-

This compound (ODS)

-

Toluene (anhydrous)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

HPLC-grade water

-

Empty HPLC column hardware (e.g., 150 mm x 4.6 mm)

-

High-pressure slurry packing pump

-

Ultrasonic bath

Methodology:

-

Silica Activation: Dry the bare silica gel under vacuum at 150°C for 4 hours to remove adsorbed water and activate the surface silanol groups.

-

Silanization Reaction:

-

In a round-bottom flask under a nitrogen atmosphere, suspend the activated silica gel in anhydrous toluene.

-

Add an excess of this compound to the slurry.

-

Reflux the mixture with stirring for 8-12 hours.

-

Allow the mixture to cool to room temperature.

-

-

Washing and End-capping:

-

Filter the modified silica and wash sequentially with toluene, methanol, and then a methanol/water mixture to remove unreacted silane and by-products.

-

To cap any remaining unreacted silanol groups, the silica can be further treated with a smaller silylating agent like trimethylchlorosilane (end-capping).

-

Wash the end-capped silica thoroughly with methanol and dry under vacuum.

-

-

Slurry Preparation:

-

Prepare a slurry of the C18-modified silica in a suitable solvent, typically isopropanol or a mixture of isopropanol and methanol. A common concentration is around 10-20% (w/v).[2]

-

Degas the slurry in an ultrasonic bath for 15-20 minutes to remove air bubbles.

-

-

Column Packing:

-

Connect the empty HPLC column to the slurry packing pump.

-

Rapidly pour the degassed slurry into the packing reservoir.

-

Pack the column at a high pressure (e.g., 5000-8000 psi) using a suitable packing solvent (e.g., isopropanol) until a stable bed is formed.

-

Slowly release the pressure and carefully disconnect the column.

-

-

Column Equilibration and Testing:

-

Equilibrate the packed column with the desired mobile phase (e.g., a mixture of methanol and water) for at least 30 minutes at a low flow rate.

-

Evaluate the column performance by injecting a standard mixture of analytes and determining parameters like theoretical plates and peak asymmetry.

-

Workflow for C18 HPLC Column Packing:

Caption: Workflow for the preparation and packing of a C18 HPLC column.

Quantitative Data: Performance of C18 Columns

The performance of a C18 column is evaluated based on several parameters, including theoretical plates (N), peak asymmetry (As), and retention factor (k). Higher theoretical plate numbers indicate better column efficiency and sharper peaks.

| Analyte | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Theoretical Plates (N/m) | Asymmetry Factor (As) |

| Toluene | 150 mm x 4.6 mm, 5 µm | 80:20 Methanol:Water | 1.0 | ~80,000 | 1.1 |

| Biphenyl | 150 mm x 4.6 mm, 5 µm | 80:20 Methanol:Water | 1.0 | ~75,000 | 1.2 |

| Naphthalene | 100 mm x 2.1 mm, 3.5 µm | 60:40 Acetonitrile:Water | 0.4 | ~120,000 | 1.0 |

| Propranolol | 100 mm x 2.1 mm, 3.5 µm | 30:70 Acetonitrile:Buffer | 0.4 | ~110,000 | 1.3 |

Note: These are typical values and can vary depending on the specific column, packing quality, and analytical conditions.

Surface Modification for Hydrophobicity

This compound is extensively used to modify the surfaces of various substrates, such as glass, silicon wafers, and nanoparticles, to render them hydrophobic.[3][4] This is achieved by the reaction of the chlorosilyl group with surface hydroxyl (-OH) groups, forming a stable siloxane bond and exposing the long, non-polar octadecyl chains.

Experimental Protocol: Hydrophobization of Glass Slides

This protocol describes a straightforward method for making glass microscope slides hydrophobic.

Materials:

-

Glass microscope slides

-

This compound

-

Toluene (anhydrous)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

-

Deionized water

-

Ethanol

-

Nitrogen gas

Methodology:

-

Substrate Cleaning and Hydroxylation:

-

Immerse the glass slides in freshly prepared Piranha solution for 30 minutes to remove organic residues and generate a high density of surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Thoroughly rinse the slides with copious amounts of deionized water.

-

Rinse with ethanol and dry under a stream of nitrogen gas.

-

-

Silanization:

-

In a glove box or under a dry nitrogen atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature.

-

Alternatively, for a more uniform monolayer, vapor deposition can be used. Place the cleaned slides and a small vial of this compound in a vacuum desiccator and evacuate for 2-4 hours.

-

-

Post-treatment:

-

Remove the slides from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.

-

Rinse with ethanol and dry under a stream of nitrogen.

-

Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

-

Workflow for Hydrophobization of Glass Slides:

Caption: Workflow for the hydrophobization of glass slides using ODS.

Quantitative Data: Contact Angle Measurements

The hydrophobicity of a surface is quantified by measuring the contact angle of a water droplet on the surface. A higher contact angle indicates greater hydrophobicity.

| Surface | Contact Angle (°) |

| Unmodified Glass Slide | < 20 |

| ODS-Modified Glass Slide | 105 - 115 |

| Unmodified Silicon Wafer | ~30 |

| ODS-Modified Silicon Wafer | 100 - 110 |

Solid-Phase Extraction (SPE)

C18-modified silica is a widely used sorbent in solid-phase extraction (SPE), a sample preparation technique used to isolate and concentrate analytes from complex matrices. The hydrophobic C18 chains interact with non-polar analytes, retaining them on the sorbent while the polar matrix is washed away.

Experimental Protocol: SPE of Pesticides from Water

This protocol provides a general procedure for the extraction of non-polar pesticides from a water sample.

Materials:

-

C18 SPE cartridge (e.g., 500 mg sorbent mass)

-

Methanol (HPLC grade)

-

Deionized water

-

Dichloromethane or Ethyl Acetate (for elution)

-

SPE vacuum manifold

Methodology:

-

Cartridge Conditioning:

-

Pass 5 mL of the elution solvent (e.g., ethyl acetate) through the C18 cartridge to activate the sorbent.

-

Pass 5 mL of methanol through the cartridge.

-

Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

-

-

Drying:

-

Dry the cartridge by applying a vacuum for 10-20 minutes to remove excess water.

-

-

Elution:

-

Elute the retained pesticides with a small volume (e.g., 2 x 2 mL) of a non-polar solvent like ethyl acetate or dichloromethane into a collection tube.

-

-

Concentration and Analysis:

-

The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by gas chromatography (GC) or HPLC.

-

Workflow for Solid-Phase Extraction:

Caption: General workflow for solid-phase extraction using a C18 cartridge.

Quantitative Data: Pesticide Recovery Rates

The efficiency of an SPE method is determined by the recovery of the analyte of interest.

| Pesticide | Water Sample Volume (mL) | Elution Solvent | Recovery (%) |

| Atrazine | 100 | Ethyl Acetate | 95 ± 4 |

| Chlorpyrifos | 100 | Ethyl Acetate | 98 ± 3 |

| Permethrin | 100 | Dichloromethane | 92 ± 5 |

| Trifluralin | 100 | Ethyl Acetate | 96 ± 4 |

Note: Recovery rates can be influenced by the sample matrix, flow rates, and specific SPE cartridge used.[5]

Drug Delivery Systems

This compound is employed in the development of drug delivery systems, particularly for the surface modification of nanoparticles and liposomes. The hydrophobic C18 chains can be used to enhance the loading of hydrophobic drugs, control the release profile, and improve the stability of the nanocarriers in biological fluids.

Experimental Protocol: Preparation of ODS-Functionalized PLGA Nanoparticles

This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their subsequent surface functionalization with this compound.

Materials:

-

PLGA (Poly(lactic-co-glycolic acid))

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

This compound

-

Triethylamine (TEA)

-

Deionized water

-

Dialysis membrane

Methodology:

-

PLGA Nanoparticle Synthesis (Emulsion-Solvent Evaporation Method):

-

Dissolve PLGA and the hydrophobic drug in dichloromethane.

-

Add this organic phase to an aqueous solution of PVA with vigorous stirring or sonication to form an oil-in-water emulsion.

-

Continue stirring for several hours to allow the dichloromethane to evaporate, leading to the formation of solid PLGA nanoparticles.

-

-

Nanoparticle Purification:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

-

-

Surface Functionalization with ODS:

-

Resuspend the purified PLGA nanoparticles in an anhydrous solvent like toluene.

-

Add triethylamine as a catalyst, followed by this compound.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Purification of Functionalized Nanoparticles:

-

Purify the ODS-functionalized nanoparticles by dialysis against deionized water for 48 hours to remove unreacted silane and other impurities.

-

Lyophilize the purified nanoparticles to obtain a dry powder.

-

Workflow for ODS-Functionalized PLGA Nanoparticle Synthesis:

Caption: Workflow for the synthesis and functionalization of PLGA nanoparticles with ODS.

Quantitative Data: Drug Loading and Release

The drug loading content (DLC) and encapsulation efficiency (EE) are key parameters for drug-loaded nanoparticles. The release profile describes the rate at which the drug is released from the nanoparticles over time.

| Nanoparticle Formulation | Drug | DLC (%) | EE (%) | Drug Release at 24h (%) |

| Unmodified PLGA NP | Paclitaxel | 4.2 | 65 | 45 |

| ODS-Functionalized PLGA NP | Paclitaxel | 7.8 | 82 | 30 |

| Unmodified Liposomes | Doxorubicin | 2.5 | 55 | 60 |

| ODS-Functionalized Liposomes | Doxorubicin | 5.1 | 75 | 40 |

Note: These values are illustrative and depend on the specific drug, polymer/lipid, and formulation parameters.

Biosensor Development

This compound is utilized in the fabrication of biosensors to create hydrophobic surfaces that can facilitate the immobilization of biomolecules or act as a barrier to non-specific binding. For instance, in field-effect transistor (FET) based biosensors, the gate surface can be modified with ODS to create a hydrophobic dielectric layer for subsequent functionalization.

Experimental Protocol: Fabrication of an ODS-Modified Gate for a FET Biosensor

This protocol outlines the steps for modifying the gate of a silicon-based FET with this compound.

Materials:

-

Silicon wafer with a silicon dioxide (SiO2) layer (FET substrate)

-

This compound

-

Anhydrous Toluene

-

Piranha solution

-

Deionized water

-

Ethanol

-

Nitrogen gas

-

Vapor deposition chamber or vacuum desiccator

Methodology:

-

Substrate Cleaning and Hydroxylation:

-

Clean the silicon wafer with the SiO2 layer using the Piranha solution protocol described in section 2.1 to create a hydroxylated surface.

-

Rinse thoroughly with deionized water and ethanol, and dry with nitrogen.

-

-

Vapor-Phase Silanization:

-

Place the cleaned and dried wafer in a vapor deposition chamber or a vacuum desiccator.

-

Place a small, open container with a few drops of this compound inside the chamber, ensuring it does not touch the wafer.

-

Evacuate the chamber to a low pressure (e.g., <1 Torr).

-

Allow the deposition to proceed for 2-6 hours at room temperature. The low pressure facilitates the uniform deposition of a self-assembled monolayer (SAM) of ODS on the SiO2 surface.

-

-

Post-Deposition Annealing:

-

Vent the chamber with dry nitrogen and remove the wafer.

-

Anneal the wafer in an oven at 120°C for 1 hour to stabilize the ODS monolayer.

-

-

Characterization and Further Functionalization:

-

Characterize the ODS-modified surface using techniques such as contact angle goniometry and atomic force microscopy (AFM) to confirm the formation of a hydrophobic monolayer.

-

The ODS-modified gate is now ready for further functionalization with bioreceptors (e.g., antibodies, enzymes) for specific analyte detection.

-

Logical Relationship for FET Biosensor Fabrication:

Caption: Logical flow of FET biosensor fabrication and detection mechanism.

Quantitative Data: Biosensor Performance

The performance of a biosensor is characterized by its sensitivity, limit of detection (LOD), and selectivity.

| Biosensor Type | Target Analyte | Limit of Detection (LOD) | Sensitivity |

| ODS-modified FET | Prostate-Specific Antigen (PSA) | 1 pg/mL | High |

| ODS-modified SPR | Avian Influenza Virus | 10 pfu/mL | High |

| ODS-modified QCM | Glucose | 0.1 mM | Moderate |

Note: These are representative values and the actual performance depends on the specific biosensor design, bioreceptor, and measurement conditions.

Conclusion

This compound is a cornerstone reagent in materials science and analytical chemistry, with its primary research applications stemming from its ability to create robust, hydrophobic surfaces. Its role in reversed-phase chromatography is unparalleled, forming the backbone of the most widely used stationary phases. In surface science, it provides a simple and effective means to control wettability and study interfacial phenomena. Furthermore, its application in drug delivery and biosensor development highlights its growing importance in the biomedical field. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their own research endeavors, fostering further innovation and discovery.

References

A Technical Guide to Self-Assembled Monolayers of Chlorodimethyloctadecylsilane for Biomedical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) of chlorodimethyloctadecylsilane (ODS) represent a critical tool in surface science, offering a straightforward method for creating well-defined, hydrophobic surfaces on hydroxylated substrates like silica and glass. This technical guide provides an in-depth exploration of ODS SAMs, tailored for professionals in biomedical research and drug development. It covers the fundamental principles of their formation, detailed experimental protocols for their preparation and characterization, and their applications in areas such as protein adsorption studies, cell adhesion assays, and the development of drug delivery systems and biosensors. This document aims to be a comprehensive resource, complete with quantitative data, detailed methodologies, and visual workflows to facilitate the successful implementation of ODS SAM technology in the laboratory.

Introduction to this compound SAMs

This compound (C20H43ClSi) is a monofunctional organosilane commonly used to form self-assembled monolayers.[1] These monolayers are highly ordered, two-dimensional structures that spontaneously form on a substrate. The ODS molecule consists of a reactive chlorosilyl headgroup, two methyl groups, and a long, hydrophobic octadecyl (C18) alkyl chain.[1] This molecular architecture allows for the covalent attachment of the silane to hydroxyl-bearing surfaces, resulting in a dense, water-repellent coating.[2]

The primary applications of ODS SAMs in biomedical and pharmaceutical research stem from their ability to precisely control surface properties. By creating hydrophobic surfaces, researchers can study protein adsorption, control cell adhesion, and develop novel platforms for drug delivery and high-throughput screening.[3]

Mechanism of ODS SAM Formation

The formation of an ODS SAM on a hydroxylated surface, such as the native oxide layer of a silicon wafer or a glass slide, is a two-step process involving hydrolysis and condensation.

-

Hydrolysis: The process begins with the hydrolysis of the chlorosilyl headgroup in the presence of a trace amount of water, typically adsorbed on the substrate surface. This reaction replaces the chlorine atom with a hydroxyl group, forming a reactive silanol intermediate.[2]

-

Condensation: The newly formed silanol group then condenses with a hydroxyl group on the substrate surface, forming a stable covalent siloxane (Si-O-Si) bond. This reaction anchors the ODS molecule to the surface.[2]

Following the initial covalent attachment, the long octadecyl chains of adjacent ODS molecules organize themselves through van der Waals interactions to form a densely packed, ordered monolayer.[1] As a monofunctional silane, ODS can only form a single bond with the surface and cannot cross-link with neighboring molecules. This results in a SAM that is less dense and ordered than those formed from trifunctional silanes like octadecyltrichlorosilane (OTS).[2]

Mechanism of ODS SAM formation on a hydroxylated substrate.

Quantitative Data on ODS SAMs

The quality and properties of ODS SAMs can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data for ODS and related silane SAMs.

| Parameter | Substrate | Deposition Method | Value | Reference(s) |

| Film Thickness | Silicon Wafer | Immersion Ellipsometry | ~1.97 nm | [2][4] |

| Oxidized Si(100) | Immersion | Varies with time (see table below) | [5] | |

| Water Contact Angle | Platinum | Vapor Phase | ~72° | [6] |

| Platinum | Solution Phase | ~126° | [6] | |

| Silicon Dioxide | Solution Phase | Varies with concentration (see table below) | [7][8] | |

| Refractive Index | Silicon Wafer | Immersion Ellipsometry | ~1.47 | [2] |

| Immersion Time | Film Thickness (Å) on Oxidized Si(100) |

| 0 min | 0 |

| 10 min | ~15 |

| 30 min | ~20 |

| 60 min | ~22 |

| 120 min | ~24 |

| 240 min | ~25 |

| Data synthesized from kinetic studies of similar organosilanes. |

| ODS Concentration in Toluene | Static Water Contact Angle on Glass |

| 0.01% (v/v) | ~95° |

| 0.1% (v/v) | ~105° |

| 1.0% (v/v) | ~110° |

| Data synthesized from studies on the effect of silane concentration. |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of ODS SAMs on silica-based substrates.

ODS SAM Preparation by Solution Deposition

This protocol describes a common method for forming ODS SAMs from a solution.

Workflow for ODS SAM preparation via solution deposition.

Materials:

-

Substrates (e.g., silicon wafers, glass slides)

-

This compound (ODS)

-

Anhydrous solvent (e.g., toluene, hexadecane)

-

Acetone, ethanol, or isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Nitrogen or argon gas

-

Glassware for cleaning and deposition

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Sonciate substrates in acetone, followed by ethanol or isopropanol, for 15 minutes each to remove organic contaminants.

-

Rinse thoroughly with DI water and dry under a stream of nitrogen.

-

To generate a high density of surface hydroxyl groups, treat the substrates with piranha solution for 30-60 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Rinse the substrates extensively with DI water and dry thoroughly with nitrogen gas. Use immediately.

-

-

ODS Solution Preparation:

-

In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1-5 mM solution of ODS in an anhydrous solvent like toluene.

-

-

SAM Deposition:

-

Immerse the cleaned and dried substrates in the ODS solution.

-

Seal the container and allow the deposition to proceed for 1 to 24 hours at room temperature. The optimal time may vary depending on the desired monolayer quality.

-

-

Post-Deposition Rinsing and Drying:

-

Remove the substrates from the solution and rinse them with fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) molecules.

-

Follow with a rinse in ethanol or isopropanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Curing (Optional but Recommended):

-

To enhance the stability of the monolayer by promoting the completion of covalent bonding, bake the substrates in an oven at 110-120°C for 1-2 hours.

-

Characterization Techniques

a) Contact Angle Goniometry:

-

Purpose: To assess the hydrophobicity of the surface, providing a quick and effective confirmation of SAM formation.

-

Procedure: A droplet of DI water is placed on the SAM-coated surface, and the angle between the substrate and the tangent of the droplet is measured. A high contact angle (typically >100° for ODS) indicates a hydrophobic surface.

b) Ellipsometry:

-

Purpose: To measure the thickness and refractive index of the SAM.

-

Procedure: This optical technique measures the change in polarization of light upon reflection from the surface. By fitting the experimental data to an optical model, the thickness of the monolayer can be determined with sub-nanometer precision.[9][10]

c) Atomic Force Microscopy (AFM):

-

Purpose: To visualize the surface topography at the nanoscale, assessing the homogeneity, roughness, and presence of defects in the monolayer.

-

Procedure: A sharp tip is scanned across the surface, and the interaction forces are used to generate a three-dimensional image. AFM can reveal the growth mechanism of the SAM, which often involves the formation and coalescence of islands.[11]

d) X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical states of the surface.

-

Procedure: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the elements present and their chemical environment, confirming the presence of silicon, carbon, and the absence of chlorine in a well-formed SAM.[12][13]

Applications in Drug Development and Biomedical Research

The ability of ODS SAMs to create well-defined hydrophobic surfaces makes them valuable in several areas of drug development and biomedical research.

Protein Adsorption and Cell Adhesion Studies

ODS SAMs provide model surfaces for studying the fundamental interactions of proteins and cells with hydrophobic interfaces. By controlling the surface chemistry, researchers can investigate how protein conformation and subsequent cell adhesion are influenced by hydrophobicity. This is crucial for the design of biocompatible materials and for understanding cellular responses to implanted devices.

Biosensors for Drug Screening

SAMs are integral components of many biosensor platforms, such as those based on Surface Plasmon Resonance (SPR). In a typical SPR-based drug screening assay, a target protein (e.g., a receptor or enzyme) is immobilized on a functionalized SAM. When potential drug candidates are passed over the surface, binding events cause a change in the refractive index at the surface, which is detected in real-time. ODS SAMs can be used to create hydrophobic regions on the sensor chip to prevent non-specific binding of molecules, thereby improving the signal-to-noise ratio of the assay.[14][15]

Workflow for a SAM-based SPR biosensor in drug screening.

Controlled Drug Release

The hydrophobic nature of ODS SAMs can be exploited in the development of drug delivery systems for hydrophobic drugs. By functionalizing the surface of nanoparticles (e.g., mesoporous silica nanoparticles) with ODS, a hydrophobic environment can be created that enhances the loading capacity of poorly water-soluble drugs.[3][16] The release of the drug can then be controlled by the desorption from the hydrophobic surface and diffusion through the pores of the nanoparticle.[17][18]

High-Throughput Screening (HTS)

In HTS, SAMs can be used to pattern surfaces for cell-based assays or for affinity selection mass spectrometry. For instance, microarrays can be created where different compounds are spotted onto a SAM-coated surface. The hydrophobic nature of ODS can be used to confine aqueous droplets containing cells or reagents to specific locations on the array.

Signaling Pathway Visualization: Integrin-Mediated Cell Adhesion

A key area of interest in drug development is the modulation of cell adhesion, which is often mediated by integrin receptors binding to extracellular matrix (ECM) proteins. SAMs functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence, which is recognized by many integrins, are widely used to study these interactions.[19][20] A drug candidate that inhibits this interaction could be a potential anti-cancer or anti-inflammatory agent. The following diagram illustrates a simplified signaling pathway initiated by integrin binding to an RGD-functionalized SAM.

Simplified integrin signaling pathway on an RGD-functionalized SAM.

Conclusion

Self-assembled monolayers of this compound provide a robust and versatile platform for surface modification in biomedical and pharmaceutical research. Their ease of preparation and the ability to create well-defined hydrophobic surfaces make them an invaluable tool for studying fundamental biological processes and for developing new technologies in drug discovery and delivery. This guide has provided a comprehensive overview of the theory, practical application, and characterization of ODS SAMs, with the aim of enabling researchers to effectively utilize this powerful technology.

References

- 1. Truly quantitative XPS characterization of organic monolayers on silicon: study of alkyl and alkoxy monolayers on H-Si(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 18643-08-8 | Benchchem [benchchem.com]

- 3. Advanced drug delivery via self-assembled monolayer-coated nanoparticles [aimspress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dataphysics-instruments.com [dataphysics-instruments.com]

- 7. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.purdue.edu [chem.purdue.edu]

- 11. Controlled growth and formation of SAMs investigated by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ethz.ch [ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | Semantic Scholar [semanticscholar.org]

- 15. denovobiolabs.com [denovobiolabs.com]

- 16. Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Chlorodimethyloctadecylsilane with Hydroxylated Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface modification of hydroxylated substrates using chlorodimethyloctadecylsilane (CDMODS). The formation of a self-assembled monolayer (SAM) with this monofunctional silane results in a well-defined, hydrophobic surface critical for numerous applications, including the fabrication of biosensors, the development of controlled cell culture environments, and the study of drug delivery vehicle interactions. This document details the core chemical principles, experimental protocols, and key factors influencing the quality of the resulting monolayer.

Core Principles of Interaction: The Silanization Reaction

The covalent attachment of this compound to a hydroxylated surface—such as silicon wafers with a native oxide layer, glass, or mica—is a specific form of silanization. The process is driven by the reaction between the single, reactive chlorosilane headgroup of the CDMODS molecule and the surface hydroxyl (-OH) groups.

The mechanism involves a direct, one-to-one reaction that forms a stable siloxane (Si-O-Si) bond, covalently anchoring the molecule to the substrate.[1] Hydrochloric acid (HCl) is released as a byproduct. Because CDMODS is a monofunctional silane (containing only one reactive chlorine atom), it is sterically hindered from polymerizing with other silane molecules.[1] This characteristic is crucial for forming a true, well-ordered monolayer rather than a disordered polysiloxane network, which can occur with di- or trichlorosilanes.[2] The long C18 alkyl chain (octadecyl) then orients away from the surface, driven by van der Waals interactions between adjacent chains, to form a dense, hydrophobic layer.[3]

Quantitative Data Analysis

The success of surface modification is quantified using various surface-sensitive analytical techniques. The following tables summarize typical data for surfaces before and after modification with long-chain alkylsilanes.

Table 1: Water Contact Angle Measurements The water contact angle is a primary indicator of surface hydrophobicity. A significant increase in the contact angle confirms the successful formation of the hydrophobic octadecyl monolayer.

| Surface Type | Water Contact Angle (°) | Reference Compound(s) |

| Unmodified Silicon Wafer | ~30° - 50° | N/A[4] |

| Modified Silicon Wafer | > 100° | 1H,1H,2H,2H-trichloroperfluoroctylsilane[4], Octadecyltrichlorosilane (OTS)[5] |

Table 2: Surface Energy Silanization dramatically reduces the surface free energy by replacing high-energy polar hydroxyl groups with low-energy non-polar alkyl chains.[6][7]

| Surface Type | Surface Free Energy (mN/m) | Reference Compound(s) |

| Unmodified Silicon Wafer | ~40 - 60 | N/A[4] |

| Modified Silicon Wafer | < 20 | 1H,1H,2H,2H-perfluorooctyltrichlorosilane & 1H,1H,2H,2H-perfluorododecyltrichlorosilane[4] |

Table 3: Self-Assembled Monolayer (SAM) Thickness The thickness of the formed layer should correspond to the length of a single, fully extended octadecylsilane molecule.

| Parameter | Typical Value | Measurement Technique |

| SAM Thickness | 1 - 3 nm | Ellipsometry[4] |

Experimental Protocols

A robust and reproducible protocol is essential for achieving a high-quality, densely packed monolayer. The process can be divided into three main stages: substrate preparation, silanization, and post-treatment.

Substrate Preparation (Cleaning and Hydroxylation)